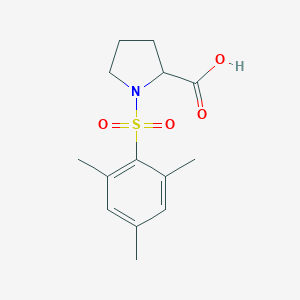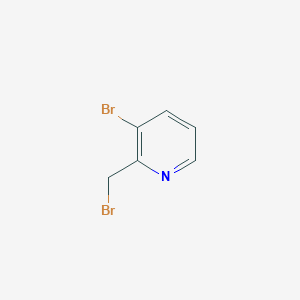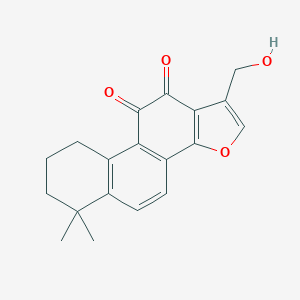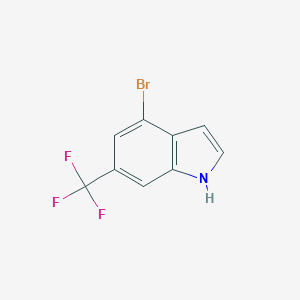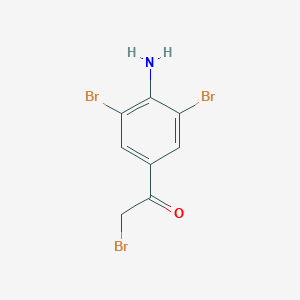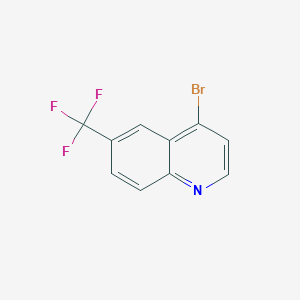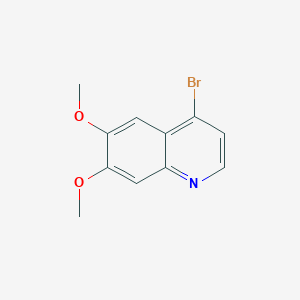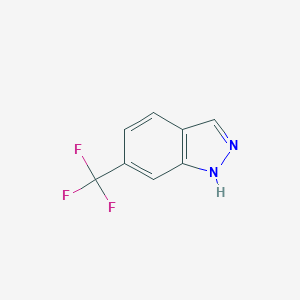
6-(Trifluoromethyl)-1H-Indazole
Übersicht
Beschreibung
6-(Trifluoromethyl)-1H-Indazole is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group attached to the indazole ring significantly alters its chemical and physical properties, making it a compound of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of trifluoromethylated indazoles has been achieved through different methods. A metal-free trifluoromethylation of indazoles using sodium trifluoromethanesulfinate has been developed, which proceeds via a radical mechanism under tert-butyl hydroperoxide mediation . Another approach involves a one-pot palladium-catalyzed alkylation/direct arylation reaction, which allows for the synthesis of six-membered-ring annulated 2H-indazoles . Additionally, a regioselective C3-H trifluoromethylation of 2H-indazole has been reported, utilizing visible-light-promoted photoredox catalysis under metal-free conditions .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles has been extensively studied. X-ray crystallography has been used to determine the structures of NH-indazoles with trifluoromethyl groups, revealing that these compounds crystallize as catemers and form helices of three-fold screw axis . The electrostatic properties and geometry of trifluoromethylated indazoles have also been investigated using ab initio quantum theory and density functional methods, providing insights into the conformations and electronic structures of these molecules .
Chemical Reactions Analysis
Trifluoromethylated indazoles participate in various chemical reactions. They have been used as building blocks for the synthesis of new antifungal 1,2,4-triazoles , and for the creation of dense stable energetic materials when substituted with trifluoromethyl or pentafluorosulfanyl groups . Additionally, reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole have led to the formation of fluorinated poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)-1H-Indazole are influenced by the presence of the trifluoromethyl group. This group increases the compound's lipophilicity and can affect its boiling point, melting point, and solubility. The trifluoromethyl group also impacts the acidity and basicity of the molecule, potentially enhancing its biological activity. The supramolecular structure of perfluorinated 1H-indazoles has been shown to depend on the length of the perfluoroalkyl chain, with different solid-state structures observed for various derivatives . A mild and scalable procedure for the N-1-difluoromethylation of indazole derivatives has been described, highlighting the versatility of indazole functionalization10.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Intermediates
- 6-(Trifluoromethyl)-1H-Indazole is used as an intermediate in the pharmaceutical industry . Intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients (APIs). The specific methods of application or experimental procedures would depend on the particular API being synthesized.
-
Liquid Crystal Intermediates
-
Synthesis of Trifluoromethyl Compounds
- Trifluoromethyl groups are often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity . The synthesis of trifluoromethyl compounds usually involves reagents like Umemoto, Ruppert–Prakash, Langlois, and Togni .
- An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .
- The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
-
FDA-Approved Trifluoromethyl Group-Containing Drugs
-
Materials Engineering
-
Synthesis of Trifluoromethylpyridines
- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests .
- An efficient method of synthesizing TFMP derivatives from pyridines has been described . This method selectively introduces trifluoromethyl to pyridines .
- The desired product can be obtained in good yield . A radical intermediate may be involved in this transformation .
-
Synthesis of Trifluoromethyl Compounds
- The classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . For the past few decades, exploring effective ways to obtain 2-trifluoromethylindoles from indoles has gained increasing attention .
- An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position .
- The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- The demand for TFMP derivatives has been increasing steadily in the last 30 years . The major use of TFMP derivatives is in the protection of crops from pests .
-
Pharmaceutical Compounds
- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
- Several TFMP derivatives are also used in the pharmaceutical industry; five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Functional Materials
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFARJWFBPNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614231 | |
| Record name | 6-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1H-Indazole | |
CAS RN |
954239-22-6 | |
| Record name | 6-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




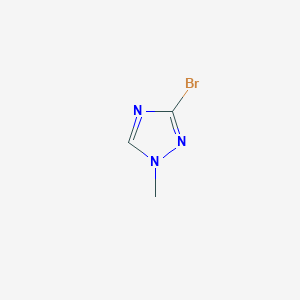
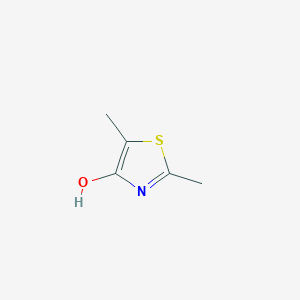
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
